Glisentide

Description

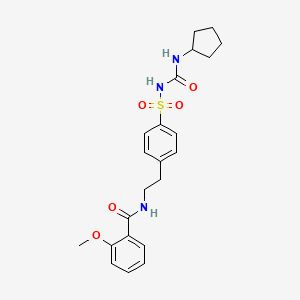

Structure

3D Structure

Properties

CAS No. |

32797-92-5 |

|---|---|

Molecular Formula |

C22H27N3O5S |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[2-[4-(cyclopentylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C22H27N3O5S/c1-30-20-9-5-4-8-19(20)21(26)23-15-14-16-10-12-18(13-11-16)31(28,29)25-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,23,26)(H2,24,25,27) |

InChI Key |

NSJYMFYVNWVGON-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3 |

Appearance |

Solid powder |

Other CAS No. |

32797-92-5 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

glipentida glipentide glisentide glypentide N-(2-(4-((((cyclopentylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide Staticum UR-661 |

Origin of Product |

United States |

Overview of Glisentide Within Pharmaceutical Research

Classification within Hypoglycemic Agents

Glisentide is classified as an oral hypoglycemic agent, specifically belonging to the second-generation sulfonylurea derivatives uni.luresearchgate.net. Its primary mechanism of action involves stimulating insulin (B600854) secretion from the pancreatic beta cells, thereby contributing to the control of blood glucose levels uni.lunih.gov.

The core mechanism of Glisentide's action centers on its interaction with ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta cells. Glisentide binds to the sulfonylurea receptor (SUR1) subunits of these K-ATP channels. This binding leads to the closure of the channels, which prevents the efflux of potassium ions from the cell. The resulting increase in intracellular potassium concentration causes depolarization of the beta-cell membrane. This depolarization, in turn, opens voltage-dependent calcium channels, allowing an influx of calcium ions into the beta cells. The elevated intracellular calcium concentration is a critical signal that triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream uni.lunih.gov.

Beyond its primary role as an insulin secretagogue, some research suggests that Glisentide may also contribute to improved insulin sensitivity in peripheral tissues, such as muscles and adipocytes, further facilitating glucose uptake and utilization uni.lunih.gov.

| Classification Category | Specific Classification | Mechanism of Action Detail |

| Drug Class | Oral Hypoglycemic Agent | Stimulates insulin secretion |

| Sub-class | Sulfonylurea (Second-Generation) | Binds to sulfonylurea receptors (SUR1) on pancreatic beta cells uni.luresearchgate.netnih.gov |

| Primary Action | Insulin Secretagogue | Closes ATP-sensitive potassium channels, leading to beta-cell depolarization, calcium influx, and insulin release uni.lunih.gov |

| Additional Effect | Insulin Sensitizer (potential) | May improve insulin sensitivity in peripheral tissues uni.lunih.gov |

Historical Context and Development Trajectory in Research

Glisentide, also known by its trade name Staticum®, was patented by Uriach and launched for the treatment of Type 2 Diabetes Mellitus (T2DM) in Spain in February 1997 researchgate.net. As a second-generation sulfonylurea, its development aimed to provide an effective oral medication for blood sugar control in patients with diabetes mellitus type 2 researchgate.net.

Early administration results in humans indicated that Glisentide was well-tolerated. Furthermore, its activity was found to be similar to, and in many instances superior to, other comparable drugs such as glybenclamide and glipizide (B1671590) researchgate.net. The primary research and development efforts for Glisentide have been associated with institutions such as the Diabetes Research Institute and Pharmaceutical Innovations Inc. uni.lu.

While Glisentide has been a marketed drug for decades, research into its properties and potential applications continues. Preliminary research has shown promising results, with studies, including Phase II and Phase III clinical trials, underway to further evaluate its efficacy and safety in improving glycemic control and potentially reducing the risk of long-term complications associated with diabetes uni.lu.

Elucidation of Glisentide S Molecular and Cellular Mechanisms

Investigation of Peripheral Tissue Responsiveness

Modulation of Insulin (B600854) Sensitivity in Adipocytes

Glisentide is understood to enhance glucose uptake in adipocytes, thereby contributing to improved insulin sensitivity in these cells. epo.org While specific quantitative data detailing Glisentide's direct impact on adipocyte glucose uptake, such as percentage increases or dose-dependent responses, are not extensively detailed in publicly available summaries, its classification as a sulfonylurea and observed therapeutic benefits suggest a positive modulation of adipocyte insulin responsiveness. Other sulfonylureas, like glyburide (B1671678), have been shown to potentiate insulin's effects on glucose transport in adipocytes and can restore glucose transport activity in diabetic cells. nih.gov The improved glucose uptake in adipocytes, driven by enhanced insulin sensitivity, aids in reducing circulating free fatty acids and contributes to better systemic glucose regulation. nih.govmdpi.com

Table 1: Conceptual Data on Glisentide's Modulation of Insulin Sensitivity in Adipocytes (Note: Specific quantitative data for Glisentide's direct effects on adipocyte glucose uptake are not detailed in the available public summaries. This table illustrates the type of data that would typically be presented if such findings were available.)

| Experimental Condition | Glucose Uptake (e.g., % of Basal) | Insulin Sensitivity Index (e.g., % Change) | Key Observations |

| Control Adipocytes | [Data Not Available] | [Data Not Available] | Baseline glucose uptake and insulin sensitivity. |

| Glisentide-Treated Adipocytes | [Data Not Available] | [Data Not Available] | Expected enhancement of glucose uptake and insulin sensitivity. |

| Glisentide + Insulin-Treated Adipocytes | [Data Not Available] | [Data Not Available] | Expected synergistic or additive effects on glucose uptake. |

Modulation of Insulin Sensitivity in Muscle Tissues

Skeletal muscle is quantitatively the most important tissue for insulin-stimulated glucose disposal, accounting for a significant portion of whole-body glucose uptake under insulin-stimulated conditions. e-dmj.orge-dmj.orgfrontiersin.org Insulin stimulates glucose uptake in muscle cells primarily through the translocation of GLUT4 to the plasma membrane. nih.govscielo.brmdpi.comcore.ac.uk Impaired GLUT4 translocation is a hallmark of insulin resistance in skeletal muscle in individuals with Type 2 Diabetes Mellitus. e-dmj.orgscielo.br

Table 2: Conceptual Data on Glisentide's Modulation of Insulin Sensitivity in Muscle Tissues (Note: Specific quantitative data for Glisentide's direct effects on muscle tissue glucose uptake are not detailed in the available public summaries. This table illustrates the type of data that would typically be presented if such findings were available.)

| Experimental Condition | Glucose Uptake (e.g., µmol/kg tissue/min) | GLUT4 Translocation (e.g., % Increase) | Key Observations |

| Control Muscle Cells | [Data Not Available] | [Data Not Available] | Baseline glucose uptake and GLUT4 distribution. |

| Glisentide-Treated Muscle Cells | [Data Not Available] | [Data Not Available] | Expected enhancement of glucose uptake and GLUT4 translocation. |

| Glisentide + Insulin-Treated Muscle Cells | [Data Not Available] | [Data Not Available] | Expected synergistic or additive effects on glucose uptake. |

Preclinical Pharmacological Investigations of Glisentide

In Vitro Efficacy Studies in Cellular Models

In vitro studies have elucidated Glisentide's fundamental mechanism of action at the cellular level, particularly concerning its ability to stimulate insulin (B600854) secretion from pancreatic beta cells. As a sulfonylurea, Glisentide exerts its effects by binding to specific receptors on the surface of pancreatic beta cells. uni.lu These receptors are integral components of the ATP-sensitive potassium (K-ATP) channels. uni.lu

The binding of Glisentide to the sulfonylurea receptor (SUR1) subunits of these K-ATP channels leads to their closure. uni.lu This closure prevents the efflux of potassium ions from the cell, resulting in depolarization of the beta-cell membrane. uni.lu The subsequent depolarization triggers the opening of voltage-dependent calcium channels, allowing an influx of calcium ions into the beta cells. uni.lu This increase in intracellular calcium concentration is a critical signal that initiates the exocytosis of insulin-containing vesicles, thereby promoting the release of insulin into the bloodstream. uni.lu This mechanism underpins Glisentide's glucose-lowering action. uni.lu

In Vivo Efficacy Studies in Animal Models of Metabolic Dysregulation

Preclinical investigations in animal models are crucial for evaluating the efficacy of compounds like Glisentide in a complex biological system that mimics human metabolic dysregulation, such as type 2 diabetes. Animal models for type 2 diabetes often involve genetic predispositions, dietary modifications (e.g., high-fat diets), or chemical induction (e.g., with streptozotocin) to induce insulin resistance, impaired glucose tolerance, and hyperglycemia. frontiersin.org

Glisentide, as an oral hypoglycemic agent, is understood to control blood sugar levels. ncats.io Its activity has been noted to be comparable, and in some instances superior, to other sulfonylurea drugs such as glybenclamide and glipizide (B1671590) in human administration, implying effective preclinical activity. ncats.io However, specific detailed research findings or quantitative data tables from dedicated in vivo efficacy studies of Glisentide in animal models of metabolic dysregulation (e.g., changes in fasting glucose, postprandial glucose, or HbA1c levels over time in diabetic animal models) were not provided in the current search results. General animal models for diabetes are well-documented, including chemically induced models (e.g., alloxan, streptozotocin) and genetically induced models (e.g., db/db mice, Goto-Kakizaki rats), which are used to study glucose metabolism and test antidiabetic agents. frontiersin.org

Long-term Metabolic Regulation Studies in Preclinical Models

Long-term studies in preclinical models are essential to assess the sustained effects of a compound on metabolic regulation and to understand its potential for chronic disease management. For compounds like Glisentide, which target chronic conditions such as type 2 diabetes, evaluating long-term glycemic control and other metabolic parameters is critical.

While Glisentide is recognized for its role in controlling blood sugar levels and has also been observed to decrease total lipid and cholesterol levels, specific long-term metabolic regulation studies with detailed data in preclinical animal models were not found in the current search results. ncats.io Research on other sulfonylureas has explored their long-term metabolic effects, including impacts on insulin secretion, insulin sensitivity, and hepatic insulin extraction over extended periods in animal models. nih.gov The general aim of such studies is to determine if the therapeutic effects are sustained and if there are any long-term adaptations or changes in metabolic pathways.

Due to the limited availability of specific quantitative preclinical data for Glisentide in the provided search results, detailed data tables for the sections above could not be generated.

Structure Activity Relationship Sar and Synthetic Chemistry of Glisentide

Correlation of Chemical Structure with Biological Activity (SAR)

The structure-activity relationship (SAR) defines how the chemical structure of a molecule influences its biological activity. Glisentide (C22H27N3O5S) is classified as a sulfonylurea, a class of compounds known for their hypoglycemic effects wikipedia.orgnih.gov. Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic beta cells fishersci.ca. This is achieved through its binding to the sulfonylurea receptor 1 (SUR1) subunits, which are integral components of the ATP-sensitive potassium (K-ATP) channels located on the beta cell membrane fishersci.ca.

Upon binding, Glisentide induces the closure of these K-ATP channels, which prevents the efflux of potassium ions from the cell. This leads to membrane depolarization, subsequently opening voltage-dependent calcium channels. The resulting influx of calcium ions into the beta cells triggers the exocytosis of insulin-containing vesicles, thereby increasing insulin release into the bloodstream fishersci.ca. The specific chemical architecture of Glisentide, characteristic of sulfonylureas, is crucial for its selective and potent interaction with the SUR1 receptor, mediating its insulin secretagogue activity. While detailed, specific SAR studies on Glisentide's direct SUR1 interaction are not extensively detailed in the provided literature, its classification within the sulfonylurea group implies a shared structural motif responsible for this mechanism.

Computational Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in understanding and predicting the structure-activity relationships of compounds like Glisentide, offering insights into their molecular interactions and potential biological activities.

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules with target proteins. Glisentide has been a subject in several docking studies, exploring its interactions with various biological targets. For instance, in drug repurposing efforts, Glisentide demonstrated favorable docking scores against the Epstein-Barr nuclear antigen 1 (EBNA1), a protein involved in viral replication fishersci.caeasychem.orgmims.comuni.luwikipedia.orgmims.com.

Furthermore, Glisentide, along with other antidiabetic drugs, has been computationally analyzed for its potential activity against SARS-CoV-2 receptors, including the Main Protease (Mpro), Papain-like Protease (Plpro), and RNA-Dependent RNA Polymerase (RdRp). In these studies, Glisentide exhibited binding affinities comparable to or even superior to some standard antiviral drugs wikipedia.org. Sulfonylureas, including Glisentide, have also been predicted to bind to Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with high affinity, suggesting potential secondary mechanisms of action wikidata.org.

Molecular dynamics (MD) simulations extend the insights from docking by providing a dynamic view of molecular interactions, allowing for the investigation of conformational changes and the stability of ligand-receptor complexes over time easychem.orgmims.comuni.lu. Glisentide has been included in MD simulation studies, particularly in the context of its interaction with EBNA1.

In a 200 ns MD simulation study, Glisentide, alongside compounds like bezitramide, glyburide (B1671678), and glimepiride (B1671586), showed strong binding affinities towards EBNA1. The binding free energies (ΔGbinding) were estimated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. Glisentide exhibited a ΔGbinding of -41.7 kcal/mol, which was more favorable than the reference inhibitor KWG (-32.4 kcal/mol) easychem.orgmims.comuni.lumims.com.

Per-residue decomposition analysis from these simulations identified key amino acids, such as LYS477, ASN519, and LYS586, as significantly interacting with Glisentide within the EBNA1 binding pocket easychem.orgmims.commims.com. Notably, MD simulations revealed the formation of new hydrogen bonds that were not evident in initial docking poses, underscoring the importance of dynamic simulations in accurately characterizing ligand-protein interactions easychem.orgmims.com.

Table 1: Binding Affinities of Glisentide and Related Compounds with EBNA1 (200 ns MDS, MM-GBSA) easychem.orgmims.comuni.lumims.com

| Compound | ΔGbinding (kcal/mol) |

| Bezitramide | -44.3 |

| Glyburide | -44.0 |

| Glisentide | -41.7 |

| Glimepiride | -40.2 |

| KWG (Reference) | -32.4 |

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of activity for new or untested molecules. While specific QSAR models solely focused on Glisentide's primary mechanism are not detailed, the principles of QSAR are broadly applied to sulfonylureas and related drug classes.

For instance, QSAR models have been developed for PPARγ agonist binding and transactivation for various sulfonylureas, correlating structural features with their agonistic activity wikidata.org. Furthermore, QSAR classification systems have been built using atom-based linear indices to identify drug-like entities with specific activities, demonstrating the predictive power of these models in drug discovery. Physicochemical parameters such as pKa values (ranging from 5.2–6.2 for sulfonylureas) and lipophilicity (XLOGP2 values between 1.8 and 5.9, indicating lipophilic nature) are crucial descriptors often incorporated into QSAR models to predict biological activity and pharmacokinetic properties.

Design and Synthesis of Glisentide Analogues and Derivatives

The design and synthesis of analogues and derivatives are fundamental to medicinal chemistry, allowing for the optimization of biological activity, selectivity, and physicochemical properties. As a second-generation sulfonylurea, Glisentide itself is a product of such design efforts aimed at improving upon earlier compounds.

Chemical modification strategies involve altering the molecular structure of a lead compound to enhance its desired properties or mitigate undesirable ones. For sulfonylureas like Glisentide, modifications can target various parts of the molecule to influence potency, duration of action, or interaction with the receptor. While specific synthetic pathways for Glisentide are not provided in the search results, the broader context of sulfonylurea drug development involves systematic chemical changes.

An example of a chemical modification strategy applied to sulfonylureas involves altering the terminal nitrogen atom in the sulfonylurea moiety. Studies have explored replacing the terminal NH group with a CH group to create carbon analogs, which can impact their interaction with targets like PPARγ wikidata.org. Such modifications aim to fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and biological response.

Beyond direct modification of the active pharmacophore, chemical strategies can also be employed to improve the physicochemical properties of Glisentide. For instance, Glisentide is known to have poor water solubility. While not a chemical modification of the molecule itself, studies have investigated physical modifications like grinding and co-grinding with excipients to improve its dissolution properties, which is crucial for its bioavailability. This highlights the interplay between chemical structure and formulation strategies in drug development.

Synthesis Pathways and Methodologies

While Glisentide is a well-characterized compound with a defined molecular formula (C22H27N3O5S) and structure patsnap.comncats.iouni.lualfa-chemistry.comsielc.com, specific, detailed synthesis pathways and methodologies for its industrial or laboratory production are not extensively detailed in the publicly available search results. The compound's existence and characterization through techniques like HPLC analysis for separation sielc.com imply established synthetic routes. General discussions on drug development often refer to chemical synthesis techniques for inserting new chemical groups into bioactive compounds to test their biological effects mans.edu.eg. For related compounds within the sulfonylurea class, synthetic approaches, such as the isocyanate-amine reaction conditions used for rhodanine-sulfonylurea hybrids, have been reported researchgate.net. However, a step-by-step synthetic route specifically for Glisentide was not found in the provided information.

Evaluation of Novel Analogues' Biological Activities

The evaluation of novel analogues, particularly within the sulfonylurea and glinide classes, has broadened the understanding of their biological activities beyond their traditional roles as insulin secretagogues. A significant finding is their additional capacity to bind to and activate PPARγ researchgate.netresearchgate.net. This PPARγ agonistic activity, predicted through virtual screening and confirmed by in vitro binding and transactivation assays, suggests a potential for improving insulin resistance in addition to stimulating insulin release researchgate.net.

Glisentide itself has been included in studies evaluating binding affinities to various targets. For example, in molecular docking studies against the EBNA1 secondary binding site, Glisentide exhibited a strong binding affinity, comparable to or exceeding other known antidiabetic agents like glyburide and glimepiride researchgate.net.

Research has also focused on understanding how structural variations within sulfonylureas affect their PPARγ activity. Many sulfonylureas are predicted to bind PPARγ with varying pK values researchgate.net. The table below illustrates the predicted pK values for PPARγ binding for Glisentide and some other sulfonylureas, indicating their relative affinities.

Table 1: Predicted PPARγ Binding pK Values for Select Sulfonylureas researchgate.net

| Compound | Predicted pK Value |

| Glisentide | 7.1 |

| Glibenclamide | 7.1 |

| Glisoxepide | 6.8 |

| Glipizide (B1671590) | 6.5 |

| Glisolamide | 6.4 |

| Gliclazide | 5.9 |

| Glicondamide | 5.6 |

| Glibornuride | 5.0 |

Studies have also explored carbon analogs of sulfonylureas, demonstrating that even with a terminal NH group replaced by a CH, the binding mode of the polar moiety to PPARγ remained very similar to that of the parent compounds researchgate.net. This highlights the importance of specific structural motifs in conferring biological activity and provides insights for the rational design of new analogues with potentially optimized pharmacological profiles.

Advanced Pharmaceutical Formulation Research for Glisentide

Amorphous Solid Dispersion (ASD) Technologies

Amorphous Solid Dispersions (ASDs) are a widely adopted strategy to improve the solubility and bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient in an amorphous state within an excipient matrix nih.govnih.gov. The amorphous form of a drug lacks the ordered crystal lattice, requiring less energy for dissolution and leading to enhanced solubility nih.gov.

Manufacturing Strategies for ASDs

The manufacturing of ASDs involves converting a crystalline drug into a liquid state, either by heating or dissolving it in a solvent, followed by rapid cooling or drying to solidify it in an amorphous form nih.govcrystalpharmatech.com. These methods are broadly categorized into solvent-based and melting/fusion-based techniques nih.govcrystalpharmatech.com.

Solvent-based methods include:

Spray Drying (SD) : A common technique where the drug and polymer are dissolved in a solvent, which is then rapidly evaporated nih.govcrystalpharmatech.com.

Electrospraying nih.govcrystalpharmatech.com

Rotary Evaporation nih.gov

Fluidized Bed Granulation/Drying crystalpharmatech.com

Supercritical Fluid Methods crystalpharmatech.com

Spray Freeze-Drying crystalpharmatech.com

Solvent Casting crystalpharmatech.com

Melting or fusion methods involve heating a physical mixture of the drug and polymer to a molten state and then rapidly solidifying it nih.govcrystalpharmatech.com. These methods include:

Hot-Melt Extrusion (HME) : A widely used technique involving melting, mixing, and extruding the drug and polymer nih.govcrystalpharmatech.comresearchgate.net.

KinetiSol® crystalpharmatech.com

Microwave Heating crystalpharmatech.com

Melt Granulation crystalpharmatech.com

Ultrasonic Compaction crystalpharmatech.com

Additionally, mechanical methods such as co-grinding or milling are effective in inducing amorphization researchgate.netiajpr.comfujichemical.co.jp. These processes involve high-energy mechanical treatment that disrupts the crystalline structure of the drug researchgate.netfujichemical.co.jp.

Mechanistic Effects of Co-Grinding on Amorphization

Research has specifically investigated the effects of grinding and co-grinding on the physicochemical properties of Glisentide to improve its dissolution researchgate.netnih.gov. Studies using techniques such as conventional and modulated differential scanning calorimetry (DSC, MDSC), thermogravimetry (TGA), X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), hot-stage FT-IR thermomicroscopy, and scanning electron microscopy (SEM) have revealed that mechanical treatment leads to a progressive amorphization of Glisentide researchgate.netnih.gov.

The amorphous state achieved through grinding is a primary factor for the observed increase in dissolution efficiency, with studies showing a 100% dissolution efficiency increase compared to the untreated crystalline drug researchgate.netnih.gov. Further significant improvements in dissolution properties are achieved by co-grinding Glisentide with polymers, such as polyvinylpyrrolidone (B124986) (PVP) researchgate.netnih.gov. The presence of PVP during co-grinding clearly favors drug amorphization, enabling a substantial reduction in the time and frequency of grinding required to achieve complete amorphization researchgate.netnih.gov. Co-milling, in general, induces structural disorder and the creation of amorphous regions in addition to particle size reduction, and the extent of solubility enhancement is influenced by the appropriate selection of the co-milling co-former iajpr.com.

Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with poorly water-soluble drugs, thereby enhancing their aqueous solubility, dissolution rate, and bioavailability mdpi.comnih.govtouro.eduasianpubs.org.

Investigation of Complex Formation

The complexation of Glisentide with various cyclodextrins, including α-, β-, and γ-cyclodextrin, has been extensively investigated in both aqueous solution and the solid state researchgate.netcapes.gov.brnih.gov.

Solution Studies : Complex formation in solution is analyzed using techniques such as phase solubility diagrams and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netcapes.gov.br.

Solid-State Studies : Interactions in the solid state are studied using X-ray diffractometry, Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy researchgate.netcapes.gov.br.

Thermodynamic parameters, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), of complexation with β- and γ-cyclodextrin have been calculated from the temperature dependence of the stability constant researchgate.netcapes.gov.br. These studies indicate that the complexation process is exothermic, with a slightly unfavorable entropy change researchgate.netcapes.gov.br.

Other Novel Drug Delivery System Approaches

Beyond amorphous solid dispersions and cyclodextrin complexation, other novel drug delivery system approaches are being explored to address the solubility and bioavailability challenges of compounds like Glisentide. Nanosuspensions represent a promising technology for poorly water-soluble drugs researchgate.net. By reducing drug particles to the sub-micron range, nanosuspensions significantly increase the dissolution rate and enhance bioavailability researchgate.net. These systems consist of pure drug particles dispersed in an aqueous vehicle, stabilized by surfactants researchgate.net.

Furthermore, nanocarrier-based platforms, including nanoparticles, nanocapsules, nanocrystals, lipid complexes, polymeric micelles, and dendrimers, are being developed researchgate.netacmgloballab.comscienceopen.comfrontiersin.org. These systems aim to improve drug stability, overcome biological barriers in vivo, and enable controlled release, thereby enhancing the efficacy of poorly soluble drugs acmgloballab.comscienceopen.comfrontiersin.org.

Comparative Pharmacological and Mechanistic Analyses

Comparative Analysis of Receptor Binding Profiles

The therapeutic action of Glisentide is initiated by its binding to sulfonylurea receptors (SUR) located on the plasma membrane of pancreatic β-cells. patsnap.com This interaction is the cornerstone of its insulin (B600854) secretagogue function. The binding event triggers a cascade of intracellular events, starting with the closure of the ATP-sensitive potassium (K-ATP) channels. patsnap.com This channel closure alters the ionic balance across the cell membrane, causing it to depolarize. patsnap.comyoutube.com The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium ions into the cell. patsnap.com Elevated intracellular calcium acts as the final trigger for the exocytosis of granules containing insulin, releasing the hormone into the bloodstream. patsnap.com

This fundamental mechanism of binding to the SUR is a defining characteristic of the entire sulfonylurea class. However, the specific kinetics and binding affinities can vary between different sulfonylurea drugs. These variations can influence the onset and duration of their action. While Glisentide's primary target is the SUR on the K-ATP channel, it is important to note that other classes of insulin secretagogues, such as the glinides, interact with a different binding site on the K-ATP channel, resulting in a more rapid onset and shorter duration of action. youtube.com Glisentide's profile as a second-generation sulfonylurea suggests a high-affinity binding to the SUR, consistent with the potency of this group. nih.govresearchgate.net

Differential Effects on Metabolic Pathways vs. Other Antidiabetic Agents

The metabolic impact of Glisentide, as a sulfonylurea, is primarily centered on enhancing insulin secretion to regulate glucose metabolism. patsnap.com Research also suggests that Glisentide may favorably influence total lipid and cholesterol levels. nih.gov However, its mechanism contrasts sharply with those of other classes of antidiabetic agents, which target different pathways to achieve glycemic control.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Unlike Glisentide, which directly stimulates the β-cell regardless of the ambient glucose concentration, GLP-1 receptor agonists like lixisenatide (B344497) and exenatide (B527673) enhance insulin secretion in a glucose-dependent manner. patsnap.comnih.gov Their mechanism involves activating GLP-1 receptors, which not only stimulates insulin release but also suppresses the secretion of glucagon (B607659), a hormone that raises blood glucose. patsnap.comresearchgate.net Furthermore, GLP-1 agonists slow gastric emptying and can promote satiety, affecting glucose absorption and food intake—pathways not directly targeted by sulfonylureas. patsnap.comnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, including saxagliptin, works by preventing the breakdown of endogenous incretin (B1656795) hormones, such as GLP-1. elsevierpure.com By prolonging the action of these hormones, DPP-4 inhibitors indirectly lead to glucose-dependent insulin secretion and glucagon suppression. elsevierpure.com In a comparative study, the sulfonylurea glipizide (B1671590) led to a more significant reduction in fasting plasma glucose than saxagliptin, indicating a more potent direct effect on insulin release. elsevierpure.com

Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: SGLT2 inhibitors, or gliflozins, operate through an insulin-independent mechanism. They target the kidneys, specifically inhibiting the reabsorption of glucose from the filtrate back into the blood. This action results in increased excretion of glucose in the urine. uliege.be Studies have shown that SGLT2 inhibitors can have beneficial effects on metabolic-associated fatty liver disease (MAFLD), with some demonstrating superior outcomes compared to the sulfonylurea glimepiride (B1671586) in this regard. uliege.be

Thiazolidinediones (TZDs): Agents like pioglitazone (B448) are primarily insulin sensitizers. youtube.com They act by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which modulates the expression of genes involved in glucose and lipid metabolism. youtube.com This enhances insulin sensitivity in peripheral tissues such as adipose tissue and muscle. youtube.com While Glisentide's primary action is on insulin secretion, it has also been noted to improve insulin sensitivity in peripheral tissues, suggesting a potential, albeit secondary, overlap in effect with TZDs. patsnap.com

| Antidiabetic Agent Class | Primary Mechanism of Action | Key Metabolic Pathways Affected |

|---|---|---|

| Sulfonylureas (e.g., Glisentide) | Binds to SUR on pancreatic β-cells, stimulating non-glucose-dependent insulin secretion. patsnap.com | - Increases insulin release. patsnap.com |

| GLP-1 Receptor Agonists | Activates GLP-1 receptors. patsnap.com | - Enhances glucose-dependent insulin secretion. patsnap.com |

| DPP-4 Inhibitors | Inhibits the DPP-4 enzyme, increasing levels of endogenous incretin hormones. elsevierpure.com | - Promotes glucose-dependent insulin secretion. elsevierpure.com |

| SGLT2 Inhibitors | Inhibits SGLT2 in the kidney's proximal tubules. uliege.be | - Blocks renal glucose reabsorption, increasing urinary glucose excretion. uliege.be |

| Thiazolidinediones (TZDs) | Activates PPAR-γ. youtube.com | - Increases insulin sensitivity in peripheral tissues (muscle, fat). youtube.com |

Comparative Mechanisms and Metabolic Effects of Antidiabetic Agent Classes.

Novel Therapeutic Applications and Drug Repurposing Research for Glisentide

In-Silico Screening for Non-Diabetic Indications

In-silico screening techniques have emerged as pivotal tools in drug repurposing, allowing for the rapid and cost-effective identification of new therapeutic uses for existing compounds. Glisentide has been subjected to such computational analyses, revealing potential applications in areas unrelated to its primary antidiabetic function. For instance, in a drug repurposing study aimed at identifying inhibitors for the Epstein-Barr virus (EBV), Glisentide was among the promising candidates identified through virtual screening of a large database of pharmaceutical ingredients nih.govwikipedia.orgeasychem.org. Beyond viral targets, Glisentide has also been computationally analyzed for its potential activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) receptors, demonstrating activity in molecular docking studies mims.com. These findings highlight the versatility of Glisentide and the power of computational screening in uncovering new therapeutic avenues.

Investigation of Antiviral Potential (e.g., Epstein-Barr Virus EBNA1 Inhibition)

A significant area of novel research for Glisentide involves its potential antiviral activity, particularly against the Epstein-Barr virus (EBV). EBV is a human tumor virus linked to various lymphomas and epithelial cell cancers, and there is currently no FDA-licensed drug specifically for EBV viral infection nih.govwikipedia.orgwikipedia.org. Epstein-Barr Nuclear Antigen 1 (EBNA1) is considered an attractive druggable target due to its crucial roles in viral replication and the maintenance of latent gene expression of EBV nih.govwikipedia.orgwikipedia.orgmims.comuni.lu.

In a comprehensive drug repurposing study, Glisentide was identified as a promising inhibitor of EBNA1 through a combination of virtual screening, docking computations, and molecular dynamics simulations nih.govwikipedia.orgeasychem.orgwikipedia.orgmims.comwikidata.orgwikipedia.org. The study virtually screened over 4,600 pharmaceutical ingredients from the SuperDRUG2 database nih.govwikipedia.orgwikipedia.org. Based on molecular mechanics/generalized Born surface area (MM-GBSA) calculations following 200 nanoseconds (ns) of molecular dynamics simulations, Glisentide exhibited a strong binding affinity to EBNA1 nih.govwikipedia.orgwikipedia.orgmims.comwikidata.orgwikipedia.org.

The computed binding affinity (ΔGbinding) for Glisentide was notably favorable, demonstrating a value of -41.7 kcal/mol nih.govwikipedia.orgwikipedia.orgmims.comwikidata.orgwikipedia.org. This affinity was comparable to other top-scoring drug candidates like bezitramide, glyburide (B1671678), and glimepiride (B1671586), and superior to the reference inhibitor KWG nih.govwikipedia.orgwikipedia.orgmims.comwikidata.orgwikipedia.org. Per-residue decomposition analysis further elucidated that specific amino acid residues within the EBNA1 binding pocket, namely LYS477, ASN519, and LYS586, significantly interacted with Glisentide nih.govwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org. Post-dynamic analyses confirmed the high constancy and stability of the Glisentide-EBNA1 complex throughout the 200 ns molecular dynamics simulations nih.govwikipedia.orgwikipedia.orgmims.comwikidata.org.

The binding affinities of Glisentide and other promising candidates against EBNA1 are summarized in the table below:

| Compound | MM-GBSA ΔGbinding (kcal/mol) nih.govwikipedia.orgwikipedia.orgmims.comwikidata.orgwikipedia.org |

| Bezitramide | -44.3 |

| Glyburide | -44.0 |

| Glisentide | -41.7 |

| Glimepiride | -40.2 |

| KWG (Reference) | -32.4 |

Beyond EBV, Glisentide has also shown computational promise as an antiviral agent against SARS-CoV-2. Molecular docking studies indicated that Glisentide, along with other sulfonylurea antidiabetic drugs, was more active against the main protease (Mpro), papain-like protease (Plpro), and RNA-dependent RNA polymerase (RdRp) enzymes of SARS-CoV-2 compared to standard antiviral drugs like ritonavir, indinavir, boceprevir, and atazanavir (B138) mims.com.

Exploration of Interaction with Non-Traditional Targets (e.g., PPARγ)

In addition to its established mechanism of action as an insulin (B600854) secretagogue, Glisentide has been investigated for its interaction with non-traditional targets, notably the peroxisome proliferator-activated receptor gamma (PPARγ) wikidata.orgfishersci.cawikipedia.orgncats.io. PPARγ is a type II nuclear receptor that functions as a transcription factor, playing crucial roles in regulating fatty acid storage, glucose metabolism, cellular differentiation, development, and tumorigenesis wikidoc.orgfishersci.ca. Its activation by various ligands can influence gene expression and has been implicated in inhibiting the growth of certain cancer cell lines wikidoc.org.

Research indicates that sulfonylureas and glinides, the class of drugs to which Glisentide belongs, can bind to PPARγ and exhibit agonistic activity wikidata.org. This dual mode of action, targeting both insulin secretion and potentially improving insulin resistance through PPARγ activation, could offer new perspectives in the molecular pharmacology of antidiabetic drugs wikidata.org. The interaction of Glisentide with PPARγ was predicted through in-silico methods and subsequently confirmed through in-vitro binding and transactivation assays, as well as by measuring the expression of PPARγ target genes wikidata.org. This exploration into non-traditional targets like PPARγ suggests a broader pharmacological scope for Glisentide beyond its conventional antidiabetic applications.

Methodological Frameworks in Glisentide Research

Bioinformatic and Chemoinformatic Tools for Drug Discovery

Bioinformatic and chemoinformatic tools leverage computational power to analyze vast amounts of biological and chemical data, accelerating the drug discovery process by providing insights into molecular mechanisms and predicting drug-target interactions. flybase.orgebi.ac.ukciteab.comwikipedia.org For Glisentide, these methodologies have been employed in several key areas, including molecular docking, molecular dynamics simulations, and virtual screening. wikipedia.orgwikidoc.orgmims.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein (receptor) to form a stable complex. wikipedia.orgwikidata.org This method estimates the binding affinity between the ligand and the receptor, providing insights into potential drug candidates. wikipedia.orgwikipedia.orgwikidata.org

Glisentide has been subjected to molecular docking analyses against various biological targets:

SARS-CoV-2 Proteases: In an in-silico approach to repurpose antidiabetic drugs against SARS-CoV-2, Glisentide, along with other sulfonylureas (glimepiride, glipizide (B1671590), and gliquidone), was computationally analyzed. Molecular docking revealed that Glisentide exhibited favorable binding affinities with the SARS-CoV-2 Main Protease (Mpro), Papain-like Protease (Plpro), and RNA-dependent RNA Polymerase (RdRp) enzymes. wikipedia.org The interaction affinity values indicated that Glisentide was among the more active compounds compared to standard antiviral drugs such as ritonavir, indinavir, boceprevir, and atazanavir (B138). wikipedia.org

Table 1: Predicted Binding Affinities of Glisentide and Reference Antivirals to SARS-CoV-2 Proteases (kcal/mol)

| Compound | Mpro (kcal/mol) | Plpro (kcal/mol) | RdRp (kcal/mol) |

| Glisentide | -7.6 wikipedia.org | -8.7 wikipedia.org | -7.8 wikipedia.org |

| Glimepiride (B1671586) | -8.0 wikipedia.org | -9.2 wikipedia.org | -8.2 wikipedia.org |

| Ritonavir | -7.1 wikipedia.org | -7.4 wikipedia.org | -7.2 wikipedia.org |

| Indinavir | -6.9 wikipedia.org | -7.1 wikipedia.org | -6.8 wikipedia.org |

| Boceprevir | -6.8 wikipedia.org | -7.0 wikipedia.org | -6.7 wikipedia.org |

| Atazanavir | -7.2 wikipedia.org | -7.5 wikipedia.org | -7.3 wikipedia.org |

Epstein-Barr Nuclear Antigen 1 (EBNA1): Glisentide was identified as a promising candidate for inhibiting Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) through virtual screening and docking computations. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.org EBNA1 is a crucial target for treating EBV-related malignancies. wikipedia.orgwikidoc.orgmims.com Glisentide demonstrated a high docking score, suggesting strong interaction with the EBNA1 binding pocket. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Virtual screening and molecular docking studies have also explored the activity of various sulfonylureas, including Glisentide, against PPARγ. mims.com These studies predicted binding affinities (pKi values), indicating that Glisentide binds to PPARγ. mims.com

Table 2: Predicted pKi Values for Sulfonylureas Binding to PPARγ

| Compound | Calculated pKi |

| Glisamuride | 8.8 mims.com |

| CS 476 | 8.3 mims.com |

| Glicaramide | 8.1 mims.com |

| Spc 5002 | 8.0 mims.com |

| Glisindamide | 7.8 mims.com |

| Glimepiride | 7.7 mims.com |

| Gliquidone | 7.5 mims.com |

| Glisentide | 7.1 mims.com |

| Glibenclamide | 7.1 mims.com |

| Glisoxepide | 6.8 mims.com |

| Glipizide | 6.5 mims.com |

| Glisolamide | 6.4 mims.com |

| Gliclazide | 5.9 mims.com |

| Glicondamide | 5.6 mims.com |

| Glibornuride | 5.0 mims.com |

Molecular Dynamics Simulations (MDS)

Molecular Dynamics Simulations (MDS) are computational methods that provide insights into the dynamic behavior of molecular systems, including protein-ligand complexes, over time. wikidata.orgresearchgate.net These simulations are crucial for assessing the stability of binding and understanding conformational changes. wikipedia.orgresearchgate.netflybase.org

In the context of Glisentide, 200 ns MDS were performed to evaluate the stability of its complex with EBNA1. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net Post-dynamic analyses confirmed the high constancy of the Glisentide-EBNA1 complex throughout the 200 ns simulation. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net This indicates a stable interaction, which is a critical factor in drug-target binding. wikipedia.orgwikidoc.orgmims.com

MM-GBSA Binding Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique for estimating the binding free energies of ligand-receptor complexes. wikipedia.orgwikidoc.orgresearchgate.net It is often applied to snapshots obtained from molecular dynamics simulations to provide a more accurate energetic analysis of the interaction. wikipedia.orgwikidoc.orgresearchgate.netflybase.org

For Glisentide, MM-GBSA calculations were conducted following 200 ns MDS to estimate its binding affinity to EBNA1. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net Glisentide demonstrated a strong binding affinity, with an average ΔGbinding value of -41.7 kcal/mol. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net This value was comparable to or greater than other potent candidates like glyburide (B1671678) (-44.0 kcal/mol) and glimepiride (-40.2 kcal/mol), and significantly better than the reference inhibitor KWG (-32.4 kcal/mol). wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net Per-residue decomposition analysis further identified key amino acids (LYS477, ASN519, and LYS586) within the EBNA1 binding pocket that significantly interacted with Glisentide. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.netmims.com

Table 3: MM-GBSA Average Binding Free Energies (ΔGbinding) for Drug Candidates with EBNA1 over 200 ns MDS

| Compound | Average ΔGbinding (kcal/mol) |

| Bezitramide | -44.3 wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net |

| Glyburide | -44.0 wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net |

| Glisentide | -41.7 wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net |

| Glimepiride | -40.2 wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net |

| KWG | -32.4 wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.orgresearchgate.net |

Virtual Screening

Virtual screening is a computational technique used to search large chemical libraries for compounds that are most likely to bind to a drug target. wikipedia.orgebi.ac.ukwikipedia.orgwikidata.org This in-silico method significantly reduces the time and cost associated with traditional high-throughput experimental screening. wikipedia.orgebi.ac.ukwikipedia.orgwikidata.org

Glisentide has been identified through virtual screening strategies, notably from the SuperDRUG2 database (comprising over 4,600 pharmaceutical ingredients), as a potential EBNA1 inhibitor. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.org This process involved initial quick docking calculations followed by more precise evaluations for promising candidates. wikipedia.orgwikidoc.orgmims.comfishersci.caguidetopharmacology.org Similarly, Glisentide was part of a virtual screening effort to identify sulfonylureas with PPARγ activity. mims.com

Q & A

Q. How can unresolved contradictions in Glisentide’s molecular targets be addressed through multi-omics approaches?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (FDR <0.05).

- Metabolomics : Use LC-MS to profile metabolite shifts (e.g., TCA cycle intermediates) and correlate with phenotypic outcomes.

- CRISPR Screening : Conduct genome-wide knockout screens to pinpoint essential genes mediating Glisentide’s effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.